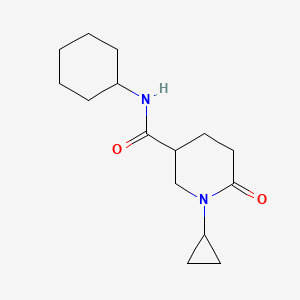![molecular formula C18H15Cl2NO B4940298 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as rotenone, is a naturally occurring compound derived from the roots of several plants. It has been widely used as a pesticide due to its ability to target and kill insects by inhibiting their mitochondrial complex I. In recent years, rotenone has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Rotenone works by inhibiting complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to mitochondrial dysfunction and cell death.
Biochemical and physiological effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis. In addition, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to affect the function of various enzymes and proteins, including NADH dehydrogenase and tyrosine hydroxylase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its ability to induce mitochondrial dysfunction and mimic various diseases. However, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one also has limitations, including its potential toxicity and non-specific effects on cells.
Zukünftige Richtungen
There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one derivatives with improved specificity and reduced toxicity. In addition, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in these areas.
Synthesemethoden
Rotenone can be synthesized through various methods, including extraction from the roots of plants such as Derris elliptica and Lonchocarpus utilis, or through chemical synthesis. Chemical synthesis involves the reaction of 3,5-dichloroaniline with cyclohexanone in the presence of a catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
Rotenone has been extensively studied for its potential applications in scientific research. It has been used as a tool to study mitochondrial dysfunction, Parkinson's disease, and cancer. In Parkinson's disease research, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used to induce dopaminergic neuron death and mimic the pathological features of the disease. In cancer research, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
3-(3,5-dichloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-14-8-15(20)10-17(9-14)21-16-6-13(7-18(22)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,21H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDWBVLZAADFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940236.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)


![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)

![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)

![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)